REACTION_CXSMILES
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S(Cl)([Cl:3])=O.[F:5][C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14](O)=[O:15])=[O:11])=[CH:8][CH:7]=1.N1C=CC=CC=1>C1C=CC=CC=1>[F:5][C:6]1[CH:22]=[CH:21][C:9]([C:10]([C:12]2[CH:20]=[CH:19][CH:18]=[CH:17][C:13]=2[C:14]([Cl:3])=[O:15])=[O:11])=[CH:8][CH:7]=1
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Name
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|
Quantity
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1.6 mL
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Type
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reactant
|
Smiles
|
S(=O)(Cl)Cl
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Name
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|
Quantity
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3.6 g
|
Type
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reactant
|
Smiles
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FC1=CC=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C1
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Name
|
|
Quantity
|
0.03 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
40 mL
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Type
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solvent
|
Smiles
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C1=CC=CC=C1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by refluxing for an hour
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Type
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DISTILLATION
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Details
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The solvent was distilled off
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Name
|
|
Type
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product
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Smiles
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FC1=CC=C(C(=O)C2=C(C(=O)Cl)C=CC=C2)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |